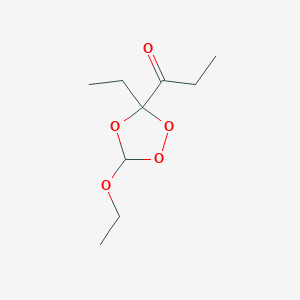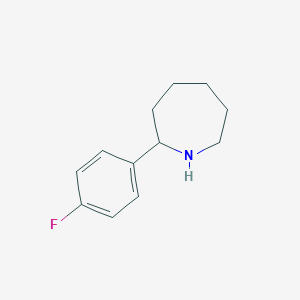
2-(4-Fluorophenyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)azepane derivatives has been reported through various methods. One approach involves the radiosynthesis of epibatidine-based radioligands for nicotinic acetylcholine receptor PET imaging, showcasing the versatility of fluorophenyl azepane derivatives in medical applications (Roger et al., 2006). Additionally, asymmetric synthesis strategies have been employed to create substituted azepanes, highlighting the importance of stereochemistry in synthesizing these compounds (Lee & Beak, 2006).
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)azepane and its derivatives has been explored through crystallographic studies, revealing insights into their crystalline forms and molecular interactions. One study described the hydrogen-bonded structures of azepane derivatives in two and three dimensions, demonstrating the impact of small changes in substituents on crystal structures (Palma et al., 2009).
Chemical Reactions and Properties
Fluorophenyl azepane derivatives undergo various chemical reactions, including fluorination and photochemical reactions. The first examples of fluorination of substituted azepanes have been presented, offering a pathway to prepare fluoroazepanes with specific configurations (Patel & Liu, 2013). Photochemical studies have also shown that fluorophenyl azides can produce azepines under certain conditions, expanding the chemical versatility of these compounds (Leyva & Sagredo, 1998).
Physical Properties Analysis
The physical properties of 2-(4-Fluorophenyl)azepane derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. However, specific studies focusing on the comprehensive physical properties of these compounds were not identified in the current research literature accessed.
Chemical Properties Analysis
The chemical properties of 2-(4-Fluorophenyl)azepane derivatives, including reactivity, stability, and interactions with various reagents, are essential for understanding their potential applications. Research on the meta-hybrid density functional theory prediction of the reactivity and stability of azepane and its derivatives provides valuable insights into their chemical behavior (Unimuke et al., 2022).
Applications De Recherche Scientifique
PKB Inhibitors and Molecular Modeling
Novel azepane derivatives have been synthesized and evaluated for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA). Molecular modeling studies and in vitro activity testing have shown that certain compounds, such as N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide, demonstrate high plasma stability and activity against PKB-alpha, making them significant in the context of drug development and cancer research (Breitenlechner et al., 2004).
Fluorination of Azepanes
Research has been conducted on the diastereospecific fluorination of azepanes, which are components of many biologically active substances and natural products. This study presents the first examples of fluorinated azepanes, which are crucial in drug discovery and development due to the significant impact of fluorination on the biological activity of compounds (Patel & Liu, 2013).
Hydrogen-bonded Structures Analysis
Research on the hydrogen-bonded structures of various azepane derivatives has been carried out to understand the impact of small changes in peripheral substituents on crystal structures. This has implications in the field of crystallography and could influence the design of new compounds with optimized properties (Palma et al., 2009).
Hydrogen-bond Basicity Scale of Secondary Amines
A spectroscopic scale of hydrogen-bond basicity for secondary amines using 4-fluorophenol as a reference hydrogen-bond donor has been established. This scale is essential for understanding the interaction of amines with other molecules and has vast applications in the field of chemistry, particularly in reaction mechanisms and material design (Graton et al., 2001).
Radiosynthesis for PET Imaging
A study focused on the radiosynthesis of 2-exo-(2′-[18F]Fluoro-3′-(4-fluorophenyl)-pyridin-5′-yl)-7-azabicyclo[2.2.1]heptane, a potent antagonist for nicotinic acetylcholine receptor PET imaging. The synthesis process and its implications for imaging in neurodegenerative diseases and neurological disorders are significant (Roger et al., 2006).
Pharmaceutical Significance of Azepane-based Motifs
Azepane-based compounds have shown diverse pharmacological properties. Research highlights the development of new, less toxic, and highly active azepane-containing analogs for various therapeutic applications, such as anti-cancer, anti-tubercular, and anti-Alzheimer's disease agents. The study also covers structure-activity relationships and molecular docking studies, crucial for drug discovery and development (Zha et al., 2019).
Safety And Hazards
Orientations Futures
The future directions for “2-(4-Fluorophenyl)azepane” and other azepane-based compounds involve the development of new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles . These compounds continue to play a significant role due to their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)azepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRNAJNHLFLGFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394283 |
Source


|
| Record name | 2-(4-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)azepane | |
CAS RN |
168890-44-6 |
Source


|
| Record name | 2-(4-fluorophenyl)azepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B67519.png)
![2-isopropyl-1-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B67520.png)
![1-Methyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B67521.png)
![Carbamoylmethyl 3-[benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoate](/img/structure/B67528.png)
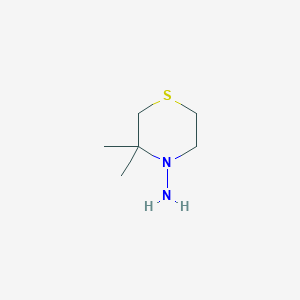
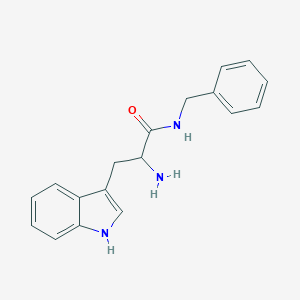
![1-[(3S)-3-Methylprolyl]pyrrolidine](/img/structure/B67535.png)
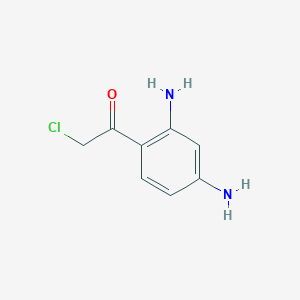
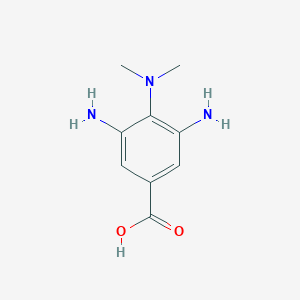
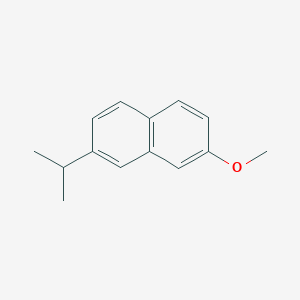
![4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole](/img/structure/B67553.png)
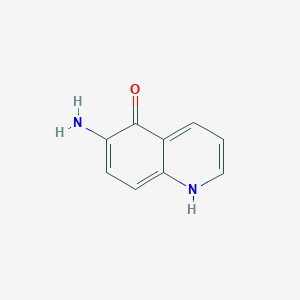
![(5S)-spiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-2-one](/img/structure/B67559.png)
